molecular formula C20H26N2O3 B2577053 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide CAS No. 851406-14-9

3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide

Cat. No.: B2577053
CAS No.: 851406-14-9
M. Wt: 342.439
InChI Key: ZOMBNOLWENGWPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by its complex structure, which includes a cyclopentyl group, a methoxy-substituted quinoline moiety, and a propanamide linkage. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Pfitzinger reaction, which involves the condensation of an isatin derivative with an appropriate ketone under acidic conditions.

    Side Chain Elongation: The ethyl side chain can be introduced via a Friedel-Crafts alkylation reaction, where the quinoline derivative is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.

    Cyclopentyl Group Addition: The cyclopentyl group can be introduced through a Grignard reaction, where a cyclopentyl magnesium halide is reacted with the quinoline derivative.

    Amidation: The final step involves the formation of the propanamide linkage through an amidation reaction, where the intermediate product is reacted with propanoyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.

    Reduction: Reduction of the quinoline ring can yield dihydroquinoline derivatives, which may exhibit different biological activities.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atom in the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Biologically, this compound has shown potential as a pharmacophore in drug discovery. Its quinoline core is known for its antimicrobial and antimalarial properties, making it a candidate for the development of new therapeutic agents.

Medicine

In medicine, derivatives of this compound are being investigated for their potential use in treating various diseases, including cancer and infectious diseases. The methoxy group and the quinoline core are particularly important for their interaction with biological targets.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity, due to its conjugated system.

Mechanism of Action

The mechanism of action of 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, inhibiting the replication of certain pathogens. Additionally, the methoxy group can enhance the compound’s binding affinity to its target, increasing its potency.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, known for its antimalarial properties.

    Chloroquine: A well-known antimalarial drug with a similar quinoline core.

    Quinacrine: Another antimalarial drug with a similar structure.

Uniqueness

3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide is unique due to the presence of the cyclopentyl group and the specific substitution pattern on the quinoline ring

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

3-cyclopentyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-25-17-8-7-15-12-16(20(24)22-18(15)13-17)10-11-21-19(23)9-6-14-4-2-3-5-14/h7-8,12-14H,2-6,9-11H2,1H3,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOMBNOLWENGWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.